

The Initial Discovery and Development of Mepanipyrim: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mepanipyrim is a broad-spectrum anilinopyrimidine fungicide, developed for the control of a variety of phytopathogenic fungi, most notably gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis). Its discovery was the result of extensive structure-activity relationship (SAR) studies on 2-anilinopyrimidine derivatives. The primary mode of action of **Mepanipyrim** is the inhibition of methionine biosynthesis, a crucial pathway for fungal growth and development. Additionally, it has been shown to impede the secretion of fungal enzymes essential for host tissue penetration and infection. This technical guide provides a comprehensive overview of the initial discovery, synthesis, fungicidal activity, and mechanism of action of **Mepanipyrim**, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Discovery and Structural Optimization

The development of **Mepanipyrim**, with the development code KIF-3535, originated from systematic research into the fungicidal properties of 2-anilinopyrimidine compounds.[1] The core structure was optimized through targeted chemical synthesis and subsequent bioassays to identify the most potent derivatives against Botrytis cinerea.

Structure-Activity Relationship (SAR) Studies



The foundational SAR studies revealed several key structural requirements for the fungicidal activity of 2-anilinopyrimidines[1]:

- Anilino Ring: Any substitution on the anilinobenzene ring resulted in a significant decrease in fungicidal activity.
- Pyrimidine Ring (5-position): Substitution at the 5-position of the pyrimidine ring was found to be detrimental to its efficacy.
- Pyrimidine Ring (4- and 6-positions): A range of substituents, including chloro, methoxy, methylamino, methyl, and 1-propynyl groups, were well-tolerated at the 4- and 6-positions.

Through this systematic approach, the combination of a methyl group at one position and a 1-propynyl group at the other on the pyrimidine ring proved to be the most effective. This led to the selection of 2-anilino-4-methyl-6-(1-propynyl)pyrimidine, later given the common name **Mepanipyrim**, for further development due to its excellent fungicidal activity and lack of significant phytotoxicity.[1]

Fungicidal Spectrum and Efficacy

Mepanipyrim exhibits a high level of activity against a range of economically important plant pathogens. Its efficacy has been quantified through numerous in vitro and in vivo studies.

In Vitro Fungicidal Activity

The in vitro activity of **Mepanipyrim** is typically assessed by determining the effective concentration required to inhibit 50% of mycelial growth (EC50).



Fungal Pathogen	Common Name	EC50 (mg/L)	Reference(s)
Botrytis cinerea	Gray Mold	0.01 - 0.07	[2]
Venturia inaequalis	Apple Scab	0.1 - 1.0 (for anilinopyrimidines)	[3][4][5]
Sclerotinia sclerotiorum	White Mold	Not specified in searches	
Alternaria alternata	Alternaria Leaf Spot	Not specified in searches	

Note: Data for Sclerotinia sclerotiorum and Alternaria alternata were not explicitly found for **Mepanipyrim** in the provided search results. The EC50 for Venturia inaequalis is for the anilinopyrimidine class, as specific data for **Mepanipyrim** was not available in the search results.

In Vivo Fungicidal Activity

Mepanipyrim demonstrates both preventive and curative properties, making it a versatile tool in disease management programs.

- Preventive Activity: **Mepanipyrim** is effective when applied before fungal infection occurs, forming a protective barrier.[6]
- Curative Activity: It can also inhibit the growth of the fungus within a short period after infection has occurred, typically within 48-72 hours for apple scab.[1]
- Translaminar Activity: Mepanipyrim has the ability to move from the upper surface of a leaf
 to the lower surface, providing protection to untreated plant surfaces.[7][8][9] It is not
 considered a fully systemic fungicide, meaning it does not move throughout the entire plant's
 vascular system.[9][10][11]

Mode of Action

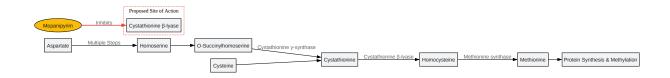
The fungicidal activity of **Mepanipyrim** is primarily attributed to its interference with two key physiological processes in fungi: methionine biosynthesis and the secretion of cell-wall



degrading enzymes.

Inhibition of Methionine Biosynthesis

Biochemical studies have indicated that anilinopyrimidine fungicides, including **Mepanipyrim**, inhibit the biosynthesis of methionine.[2][12] This inhibition can be reversed by the external application of methionine or its precursor, homocysteine.[12] While the precise enzymatic target has been a subject of investigation, evidence suggests that cystathionine β -lyase may be a key enzyme in the pathway that is affected.[2][13] However, some studies have shown only minor inhibition of this enzyme at high concentrations of anilinopyrimidines, indicating the exact mechanism may be more complex or involve other targets.[12]



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Caption: Proposed inhibition of the methionine biosynthesis pathway by **Mepanipyrim**.

Inhibition of Enzyme Secretion

Mepanipyrim has been shown to inhibit the secretion of hydrolytic enzymes by fungal pathogens. These enzymes, such as pectinase, are crucial for the degradation of the plant cell wall, allowing the fungus to penetrate and colonize host tissues. By inhibiting their secretion, **Mepanipyrim** effectively hinders the infection process.

Experimental Protocols In Vitro Mycelial Growth Inhibition Assay

Foundational & Exploratory

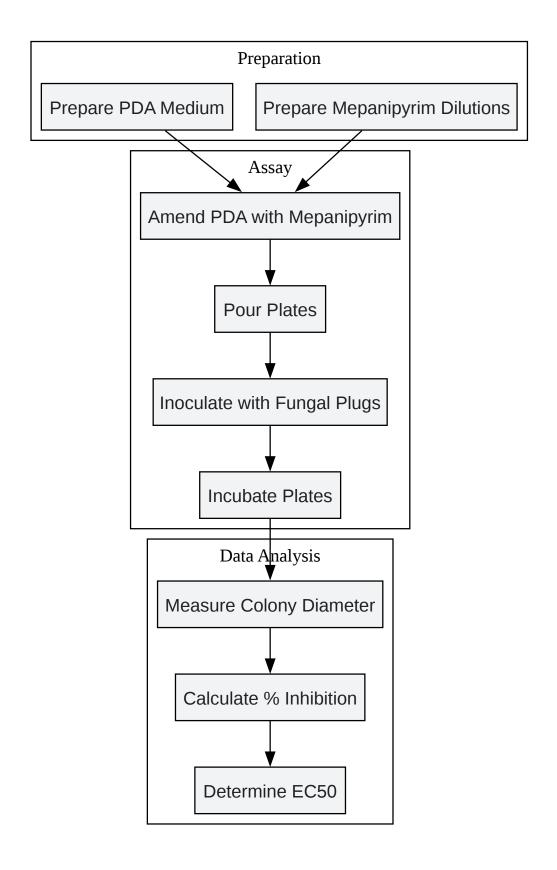




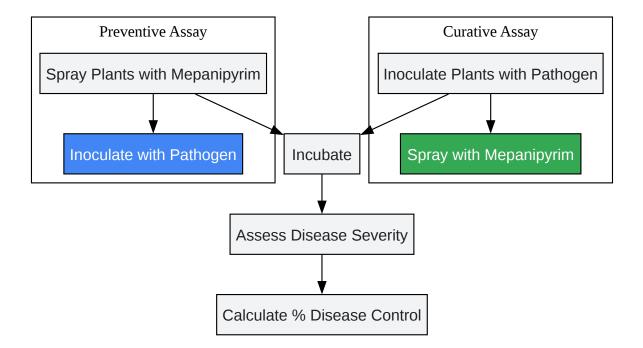
This protocol is a standard method for determining the EC50 value of a fungicide.

- Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50°C.
- Fungicide Dilution: Prepare a stock solution of Mepanipyrim in a suitable solvent (e.g., DMSO). Create a dilution series of the fungicide to achieve the desired final concentrations in the agar.
- Plate Preparation: Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final test concentrations. Pour the amended agar into sterile Petri dishes and allow them to solidify. A control set of plates with no fungicide should also be prepared.
- Inoculation: From a young, actively growing culture of the target fungus, cut mycelial plugs (typically 5 mm in diameter) from the edge of the colony. Place one plug in the center of each fungicide-amended and control plate.
- Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 20-25°C) in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates has reached a significant portion of the plate diameter.
- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or other suitable statistical methods to determine the EC50 value.

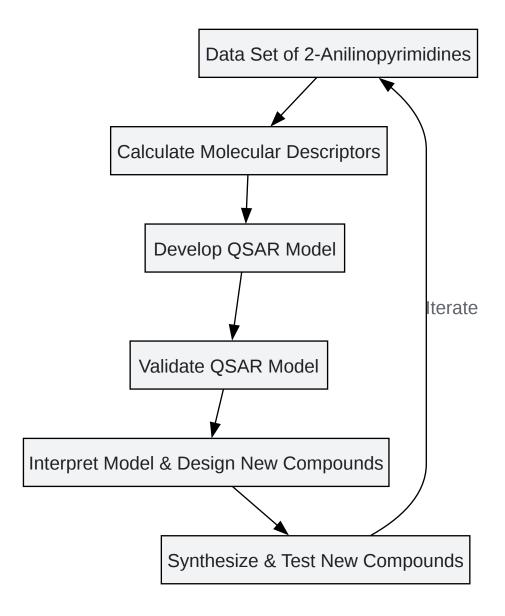












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